molecular formula C15H16ClN3O3 B1682467 6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione CAS No. 383907-43-5

6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione

Cat. No. B1682467
M. Wt: 321.76 g/mol
InChI Key: BMKPVDQDJQWBPD-UHFFFAOYSA-N
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Description

6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione, also known as NSC 663284, is a potent, cell-permeable, and irreversible inhibitor of all Cdc25 isoforms . It is a quinolone and its empirical formula is C15H16ClN3O3 .


Molecular Structure Analysis

The molecular weight of 6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione is 321.76 . Its SMILES string is ClC1=C(NCCN2CCOCC2)C(=O)c3ncccc3C1=O .


Physical And Chemical Properties Analysis

6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione is a red solid . It is soluble in DMSO (≥10 mg/mL) but insoluble in water . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

Potent Inhibitor for Cancer Research

The compound is identified as a potent and selective inhibitor for the dual specificity protein phosphatase Cdc25, which plays a central role in coordinating cellular signaling processes and cell proliferation. Its inhibitory activity was significantly more selective against Cdc25B(2) compared to other phosphatases, showcasing its potential as a therapeutic agent in cancer research. The compound exhibited mixed competitive kinetics against Cdc25A, Cdc25B(2), and Cdc25C, suggesting its utility in blocking cellular processes critical for cancer cell growth (Lazo et al., 2001).

Synthesis and Chemical Transformations

In another study, the synthesis and chemical transformations of related quinoline derivatives were explored, focusing on their preparation through cyclocondensation and their reactivity towards nucleophilic and non-nucleophilic bases. These transformations highlight the compound's versatility and potential in organic synthesis, offering pathways to a variety of chemical structures with potential biological activity (Grytsak et al., 2021).

Antimicrobial Activity

The compound has also been incorporated into the synthesis of novel derivatives with antimicrobial properties. A study on the ultrasound-promoted synthesis of 4H-chromeno[2,3-d]pyrimidine derivatives incorporated with the quinoline moiety demonstrated potential antimicrobial activity, indicating the compound's applicability in developing new antimicrobial agents (Patel & Patel, 2017).

Biomolecular Binding Properties

Research into the synthesis of new quinoline derivatives via Buchwald–Hartwig amination showcased their photophysics and biomolecular binding properties, indicating potential applications in biochemistry and medicine. The study highlights the compound's role in developing new materials with specific interactions with biomolecules, such as DNA (Bonacorso et al., 2018).

properties

IUPAC Name

6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c16-11-13(18-4-5-19-6-8-22-9-7-19)15(21)12-10(14(11)20)2-1-3-17-12/h1-3,18H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKPVDQDJQWBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C(=O)C3=C(C2=O)N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327512
Record name NSC 663284
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione

CAS RN

383907-43-5
Record name NSC 663284
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-663284
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name NSC 663284
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NSC 663284
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Record name 6-CHLORO-7-((2-MORPHOLINOETHYL)AMINO)QUINOLINE-5,8-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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